1-Cyclohexyl-biguanide
Overview
Description
1-Cyclohexyl-biguanide is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is characterized by the presence of a cyclohexyl group attached to the biguanide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-biguanide can be synthesized through the reaction of cyclohexylamine with dicyandiamide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or water, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-biguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Cyclohexyl-urea derivatives.
Reduction: Cyclohexyl-amino derivatives.
Substitution: Cyclohexyl-substituted biguanides.
Scientific Research Applications
1-Cyclohexyl-biguanide has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-biguanide involves the inhibition of mitochondrial complex I, leading to a decrease in ATP production and induction of energy stress. This triggers compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK). The compound also interacts with cellular membranes, affecting membrane potential and ion transport .
Comparison with Similar Compounds
Phenformin: Another anti-hyperglycemic biguanide with similar mechanisms but higher potency and toxicity.
Proguanil: An antimalarial biguanide that does not inhibit mitochondrial respiration in cells.
Uniqueness: 1-Cyclohexyl-biguanide stands out due to its unique cyclohexyl group, which imparts distinct chemical properties and enhances its lipophilicity. This structural feature allows for different interactions with biological targets and potentially broader applications in various fields .
Properties
IUPAC Name |
2-cyclohexyl-1-(diaminomethylidene)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h6H,1-5H2,(H6,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCMNLQYSXCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863450 | |
Record name | N''-Cyclohexyl-N-(diaminomethylidene)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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